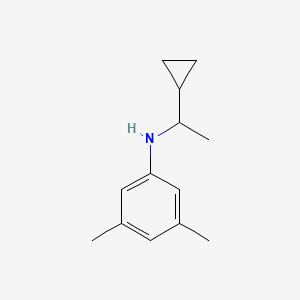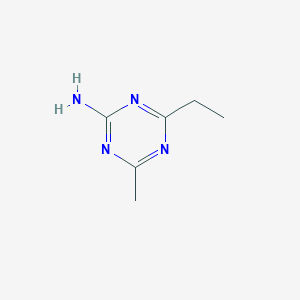
4-Ethyl-6-methyl-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-6-methyl-1,3,5-triazin-2-amine is an organic compound belonging to the triazine family. Triazines are heterocyclic compounds characterized by a six-membered ring containing three nitrogen atoms. This particular compound is notable for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-6-methyl-1,3,5-triazin-2-amine typically involves the reaction of ethylamine and methylamine with cyanuric chloride under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms in cyanuric chloride are replaced by ethyl and methyl groups.
Industrial Production Methods: Industrial production of this compound often employs a continuous flow process to ensure high yield and purity. The reaction is carried out in a solvent such as acetone or ethanol, with the temperature maintained between 0°C and 5°C to control the reaction rate and prevent side reactions .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-6-methyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products:
Oxidation: Formation of corresponding triazine oxides.
Reduction: Formation of triazine amines.
Substitution: Formation of substituted triazines
Scientific Research Applications
4-Ethyl-6-methyl-1,3,5-triazin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.
Biology: Investigated for its potential antimicrobial properties against various bacteria and fungi.
Medicine: Explored for its potential use in anticancer therapies due to its ability to inhibit certain enzymes.
Industry: Utilized in the production of herbicides and pesticides, as well as in the formulation of coatings and adhesives .
Mechanism of Action
The mechanism of action of 4-Ethyl-6-methyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to the disruption of metabolic pathways in microorganisms, making it effective as an antimicrobial agent .
Comparison with Similar Compounds
- 2-Amino-4-methoxy-6-methyl-1,3,5-triazine
- 2-Amino-4-methyl-6-methoxy-1,3,5-triazine
- 4-Methoxy-6-methyl-1,3,5-triazin-2-amine
Comparison: 4-Ethyl-6-methyl-1,3,5-triazin-2-amine is unique due to its specific ethyl and methyl substitutions, which confer distinct chemical properties and reactivity. Compared to similar compounds, it exhibits different solubility, stability, and biological activity profiles, making it suitable for specific applications in various fields .
Properties
Molecular Formula |
C6H10N4 |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
4-ethyl-6-methyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C6H10N4/c1-3-5-8-4(2)9-6(7)10-5/h3H2,1-2H3,(H2,7,8,9,10) |
InChI Key |
VHYZQXAEODZVKR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NC(=N1)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


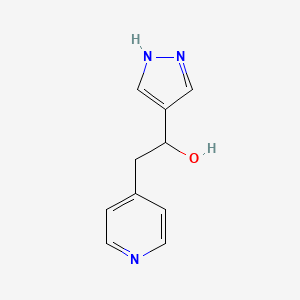
![1-[(4-Methylcyclohexyl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13272032.png)
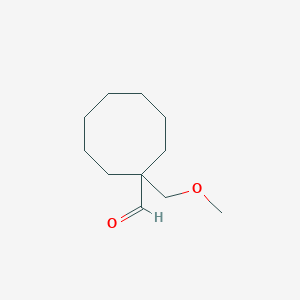
amine](/img/structure/B13272054.png)

![5-[(3-Methylbutan-2-yl)oxy]pyridin-2-amine](/img/structure/B13272061.png)
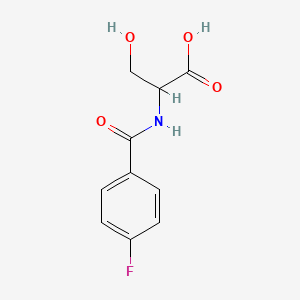
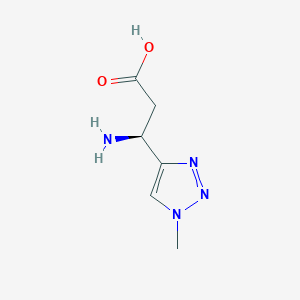
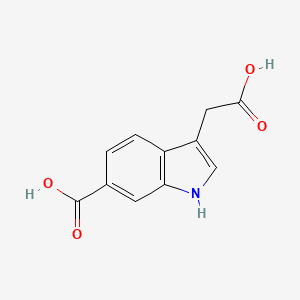
![N-{2-[(thiophen-2-ylmethyl)amino]ethyl}acetamide](/img/structure/B13272081.png)
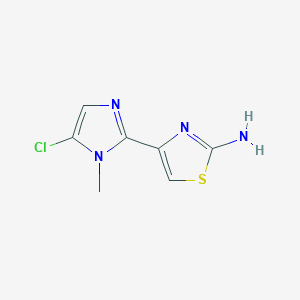
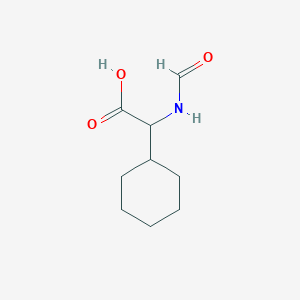
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxypiperidine-2-carboxylic acid](/img/structure/B13272114.png)
